3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Description
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by the presence of a benzofuran ring, a trifluoromethyl group, and a carboxamide functional group
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-10-6-7-15-14(8-10)11(2)16(24-15)17(23)22-13-5-3-4-12(9-13)18(19,20)21/h3-9H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHJVGXDDXOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzofuran ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive agent with various therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated higher potency than standard drugs like Combretastatin-A4 in inhibiting cancer cell growth (Table 1) .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Benzofuran Derivative 6a | MDA-MB-435 (Melanoma) | <0.01 |
| Benzofuran Derivative 32b | MV4–11 (Leukemia) | 0.229 |
Biological Studies
Research indicates that the compound may interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes linked to cancer pathways.
- Receptor Modulation : Potential modulation of receptors involved in inflammation and cancer progression.
Material Science
In industrial applications, this compound is utilized in the production of advanced materials characterized by high thermal stability and resistance to chemical degradation.
Case Study 1: Anticancer Properties
A study published in MDPI highlighted the synthesis of several benzofuran derivatives, including the target compound, which exhibited notable selectivity against human aortic arterial endothelial cells while effectively inhibiting cancer cell proliferation across multiple lines .
Case Study 2: Mechanistic Insights
Research has provided insights into the mechanism of action of the compound, revealing that the trifluoromethyl group enhances its membrane permeability, facilitating interactions with intracellular targets that modulate enzyme activity .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Thiourea derivatives: Used extensively in organic transformations and as catalysts in various chemical reactions.
Uniqueness
What sets 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran ring enhances its stability and reactivity, while the trifluoromethyl group increases its lipophilicity and bioavailability.
Biological Activity
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzofuran moiety and the trifluoromethyl group enhances its lipophilicity, which is critical for biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzofuran Ring: Contributes to the compound's bioactivity.
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group allows for enhanced membrane permeability, facilitating intracellular interactions.
Target Interactions
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which may be linked to its anticancer properties.
- Receptor Modulation: Potential modulation of receptors related to inflammation and cancer pathways.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant growth inhibitory effects against various cancer cell lines. For instance:
| Cell Line | GI50 (μM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These values indicate the concentration required to inhibit cell growth by 50% .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses. Notably, it has shown promising results against the yellow fever virus (YFV), with selectivity indices indicating effective inhibition without significant cytotoxicity.
Case Studies
- Anticancer Efficacy Study : A study evaluated the anticancer efficacy of various benzofuran derivatives, including this compound. The results demonstrated that modifications at specific positions significantly influenced activity, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing potency against cancer cells .
- Antiviral Activity Assessment : Another study focused on the antiviral effects against YFV, reporting that derivatives with specific substituents exhibited enhanced selectivity and efficacy compared to non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
